molecular formula C15H21NO2 B4866198 N-cyclohexyl-4-methoxy-3-methylbenzamide

N-cyclohexyl-4-methoxy-3-methylbenzamide

Cat. No.: B4866198
M. Wt: 247.33 g/mol
InChI Key: RDKNLBHBBCJVOU-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxy-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group, a methoxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methoxy-3-methylbenzamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with cyclohexylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylbenzamide.

    Reduction: Formation of N-cyclohexyl-4-methoxy-3-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-4-methoxy-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit protein-protein interactions by binding to the active site of a target protein, thereby preventing the formation of protein complexes. The exact molecular pathways involved depend on the specific application and target protein.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure but with a hydroxyl group instead of a methyl group.

    N-cyclohexyl-4-methoxybenzamide: Lacks the methyl group on the benzene ring.

    N-cyclohexyl-3-methylbenzamide: Lacks the methoxy group on the benzene ring.

Uniqueness

N-cyclohexyl-4-methoxy-3-methylbenzamide is unique due to the combination of the cyclohexyl, methoxy, and methyl groups, which confer specific chemical and physical properties. This unique structure allows it to interact with molecular targets in a distinct manner, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-cyclohexyl-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-10-12(8-9-14(11)18-2)15(17)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNLBHBBCJVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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